molecular formula C13H20FNO3S2 B2843090 2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol CAS No. 1396880-14-0

2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol

Cat. No.: B2843090
CAS No.: 1396880-14-0
M. Wt: 321.43
InChI Key: SFNNYAPEEGCJJJ-UHFFFAOYSA-N
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Description

2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a fluorine atom, a hydroxy group, a methylthio group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol typically involves multiple steps, including the introduction of the fluorine atom, the formation of the sulfonamide group, and the attachment of the hydroxy and methylthio groups. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy and methylthio groups can be oxidized to form different products.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the fluorine atom may result in the formation of a new functionalized benzene derivative.

Scientific Research Applications

2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
  • 4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzenesulfonamide

Uniqueness

2-[(4-fluoro-3-methylbenzenesulfonamido)methyl]-4-(methylsulfanyl)butan-2-ol is unique due to the presence of the methylthio group, which imparts distinct chemical and biological properties. This differentiates it from similar compounds that lack this functional group, potentially leading to different reactivity and applications.

Properties

IUPAC Name

4-fluoro-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S2/c1-10-8-11(4-5-12(10)14)20(17,18)15-9-13(2,16)6-7-19-3/h4-5,8,15-16H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFNNYAPEEGCJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(CCSC)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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